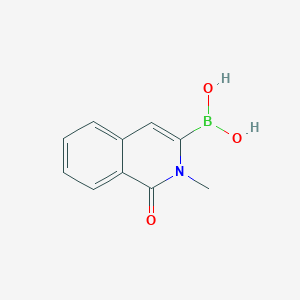
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring system, which is further substituted with a methyl group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid typically involves the borylation of the corresponding isoquinoline derivative. One common method is the palladium-catalyzed borylation of 2-methyl-1-oxoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Protic solvents like methanol or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Protodeboronation: The corresponding hydrocarbon.
Scientific Research Applications
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacol Boronic Esters: More stable derivatives of boronic acids used in various organic transformations.
Arylboronic Acids: A broad class of compounds with similar reactivity but different substituents on the aromatic ring.
Uniqueness: (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is unique due to its isoquinoline core, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other boronic acids .
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(2-methyl-1-oxoisoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6,14-15H,1H3 |
InChI Key |
WHSSBQMDDIXBKH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=O)N1C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















